molecular formula C8H5NO3 B1588949 Furo[3,2-b]pyridine-5-carboxylic acid CAS No. 56473-91-7

Furo[3,2-b]pyridine-5-carboxylic acid

Cat. No. B1588949
CAS RN: 56473-91-7
M. Wt: 163.13 g/mol
InChI Key: JFYLKLRQPTZVAW-UHFFFAOYSA-N
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Description

“Furo[3,2-b]pyridine-5-carboxylic acid” is a type of heterocyclic compound . It is a part of the larger family of fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .


Synthesis Analysis

The synthesis of furo[3,2-b]pyridine derivatives has been reported in various studies . For instance, one method involves the hydrolysis of furo[3,2-b]pyrrole-5-carboxylates to form acids, which undergo one-pot decarboxylation with TFA and formylation of the in situ formed furo[3,2-b]pyrrole with triethyl orthoformate to give 5-carbaldehydes .


Molecular Structure Analysis

The molecular structure of “Furo[3,2-b]pyridine-5-carboxylic acid” is characterized by a five-membered heteroaromatic ring fused with a pyridine derivative . The presence of the carboxylic acid group contributes to its unique chemical properties.


Chemical Reactions Analysis

The chemical reactions involving “Furo[3,2-b]pyridine-5-carboxylic acid” are diverse and depend on the specific conditions and reagents used . For example, one study reported the conversion of 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid to the corresponding azide, which was then cyclized to give a specific product by heating in diphenylether .


Physical And Chemical Properties Analysis

“Furo[3,2-b]pyridine-5-carboxylic acid” is a solid compound . Its molecular weight is approximately 163.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.

Scientific Research Applications

Synthesis and Derivative Formation

Furo[3,2-b]pyridine-5-carboxylic acid and its derivatives are primarily utilized in chemical synthesis. Shiotani and Morita (1986) described a convenient synthesis pathway for furo[3,2-b]pyridine and its methyl derivatives, highlighting its potential as a versatile chemical intermediate (Shiotani & Morita, 1986). Similarly, Bencková and Krutošíková (1999) synthesized 5-Aminofuro[3,2-c]pyridinium tosylates and N-oxides, demonstrating diverse chemical reactions and transformations that these compounds can undergo (Bencková & Krutošíková, 1999).

Pharmaceutical and Biological Applications

In the context of pharmaceutical and biological research, furo[3,2-b]pyridine derivatives have shown potential. Němec et al. (2021) explored the furo[3,2-b]pyridine motif as a central pharmacophore in kinase inhibitors, identifying its utility in developing selective inhibitors for certain protein kinases (Němec et al., 2021). This highlights the compound's relevance in targeting specific molecular pathways in diseases.

Antimicrobial and Anticancer Properties

Some studies have also investigated the antimicrobial and anticancer properties of furo[3,2-b]pyridine derivatives. Hrasna et al. (2012) reported on the synthesis of furo[3,2-C]pyridine derivatives and their starting compounds, along with their moderate to good antimicrobial activity against specific bacterial and fungal species (Hrasna, Ürgeová, & Krutošíková, 2012). Kumar et al. (2018) synthesized novel hetero ring fused pyridine derivatives with furo[3,2-b]pyridine structure, evaluating their anticancer activity and finding significant activity against various human cancer cell lines (Kumar et al., 2018).

Catalysis and Material Science

In material science and catalysis, furo[3,2-b]pyridine derivatives have been explored for their utility in synthesis and molecular transformations. Jury et al. (2009) described the metal-catalyzed cycloisomerization reactions of certain compounds to synthesize furo[3,2-b]pyridines, indicating their applicability in catalytic processes (Jury et al., 2009).

Safety And Hazards

Based on the available information, “Furo[3,2-b]pyridine-5-carboxylic acid” may pose certain hazards. For instance, it has been associated with hazard statements H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . As with all chemicals, it should be handled with appropriate safety measures.

Future Directions

The future directions for research on “Furo[3,2-b]pyridine-5-carboxylic acid” and its derivatives are promising. Given their diverse biological activities, these compounds could be further explored for potential applications in drug design and medicinal chemistry . Additionally, the development of more efficient and selective synthetic methods for these compounds could also be a valuable area of future research .

properties

IUPAC Name

furo[3,2-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYLKLRQPTZVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441336
Record name Furo[3,2-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-b]pyridine-5-carboxylic acid

CAS RN

56473-91-7
Record name Furo[3,2-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[3,2-b]pyridine-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Němec - Masaryk University, 2015 - is.muni.cz
Reverzibilní fosforylace, která je obecně zprostředkovaná proteinovými kinázami, je jeden z hlavních post-translačních signálních mechanismů, jenž se uplatňuje v mnoha regulačních …
Number of citations: 1 is.muni.cz

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